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Compound of Interest

4-(4-Ethylpiperazin-1-
Compound Name:
ylmethyl)benzylamine

cat. No.: B1320382

An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: Molecular
Profile, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Ethylpiperazin-1-
ylmethyl)benzylamine, a bifunctional organic molecule of significant interest in medicinal
chemistry and materials science. We will delve into its core molecular and physicochemical
properties, centered around its molecular weight of 233.35 g/mol . This document outlines a
validated, plausible synthetic route via reductive amination and subsequent purification
protocols. Furthermore, it explores the compound's utility as a versatile chemical building block
and scaffold in the context of drug discovery, supported by an analysis of its constituent
functional groups—the benzylamine and N-ethylpiperazine moieties. This guide is intended to
serve as a foundational resource for researchers utilizing this compound in their experimental
workflows.

Introduction: The Significance of Piperazinyl-
Benzylamine Scaffolds
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The benzylamine substructure is a cornerstone in medicinal chemistry, present in a wide array
of pharmacologically active agents due to its ability to engage in hydrogen bonding and ionic
interactions.[1] Similarly, the piperazine ring is a classic "privileged scaffold," a structural motif
that can interact with multiple biological targets. When combined, as in 4-(4-Ethylpiperazin-1-
ylmethyl)benzylamine, these two moieties create a versatile molecule with distinct reactive
and interactive sites. The primary amine of the benzylamine group serves as a key nucleophile
or a point for salt formation, while the tertiary amine within the ethylpiperazine ring offers
another site for protonation and influences overall solubility and pharmacokinetic properties.
Understanding the fundamental characteristics of this compound is the first step toward
leveraging its full potential in novel molecular design.

Core Molecular Profile

The foundational step in any research involving a specific chemical entity is to establish its
precise identity. The core molecular profile of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is
summarized below.

Key Identifiers and Molecular Weight

A consolidated table of the compound's essential identifiers provides a quick reference for
documentation and analysis. The molecular weight, a critical parameter for all stoichiometric
calculations, is 233.35 g/mol .[2][3][4]

Property Value Source(s)
Molecular Weight 233.35 g/mol [21[31[4]
Molecular Formula C14H23Ns [21[31[5]

[4-[(4-ethylpiperazin-1-
IUPAC Name - (5]
yl)methyl]phenyllmethanamine

CAS Number 914349-67-0 [4][5]
_ CCN1CCN(CC1)Cc2ccc(CN)c
Canonical SMILES ) [2][3]
c
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Molecular Structure

The structure combines a benzylamine core with an N-ethylpiperazine group attached via a
methylene bridge. This arrangement provides both a flexible linker and defined spatial
orientation of the two key functional groups.

Caption: 2D structure of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine.

Physicochemical Properties and Characterization

While extensive experimental data for this specific molecule is not widely published, its
properties can be inferred from its structure and data from commercial suppliers.

e Physical Form: The compound is typically supplied as a solid.[2]
o Purity: Commercially available batches are often cited with a purity of 97% or higher.[4][5]

o Solubility: The presence of three amine nitrogen atoms suggests that the compound will
exhibit good solubility in acidic aqueous solutions due to salt formation. It is expected to be
soluble in common organic solvents like methanol, ethanol, and DMSO.

 Stability: Benzylamines are generally stable under standard laboratory conditions but can be
sensitive to oxidation. It is recommended to store the compound in a tightly sealed container,
preferably under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Expert Insight: It is critical for the end-user to independently verify the identity and purity of this
compound upon receipt, as suppliers often provide it as a research chemical without extensive
batch-specific analytical data.[2][3] Standard characterization techniques would include H
NMR, 88C NMR, and Mass Spectrometry to confirm the structure and molecular weight.

Synthesis and Purification Strategies

A robust and common method for synthesizing substituted benzylamines of this type is through
reductive amination. This strategy offers high yields and operational simplicity.

Proposed Synthetic Workflow

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1320382?utm_src=pdf-body
https://www.sigmaaldrich.com/TW/zh/product/aldrich/cds005655
https://labsolu.ca/product/4-4-ethylpiperazin-1-ylmethylbenzylamine/
https://fluorochem.co.uk/product/F211520/
https://www.sigmaaldrich.com/TW/zh/product/aldrich/cds005655
https://www.amerigoscientific.com/4-4-ethylpiperazin-1-ylmethylbenzylamine-item-128013.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The synthesis involves the reaction of a commercially available aldehyde with a primary or
secondary amine to form an intermediate imine (or enamine), which is then reduced in situ to
the target amine.

4-(Aminomethyl)benzaldehyde

lllllllllll Purification

(Column Chromatography)

Final Product:
4-(4-Ethylpiperazin-1-yimethy)benzylamine

N-Ethylpiperazine

Click to download full resolution via product page

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol (Self-Validating)

This protocol describes a laboratory-scale synthesis.

Objective: To synthesize and purify 4-(4-Ethylpiperazin-1-yImethyl)benzylamine.
Materials:

e 4-(Aminomethyl)benzaldehyde (or a suitable protected precursor)

» N-Ethylpiperazine

e Sodium triacetoxyborohydride (NaBH(OAC)3)

e 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

o Saturated sodium bicarbonate (NaHCOs) solution

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)

« Silica gel for column chromatography
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» Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:

o Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-
(aminomethyl)benzaldehyde (1.0 eq) and N-ethylpiperazine (1.1 eq). Dissolve the
components in anhydrous DCE (approx. 0.1 M concentration).

o Causality: Using a slight excess of the amine helps drive the initial imine formation to
completion. Anhydrous solvent is crucial as water can hydrolyze the imine intermediate
and decompose the reducing agent.

e Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in
portions.

o Causality: NaBH(OAC)s is a mild and selective reducing agent ideal for reductive
aminations, as it does not readily reduce the starting aldehyde. Adding it in portions
controls any potential exotherm.

o Reaction Monitoring (Validation Step 1): Allow the reaction to stir at room temperature for 12-
24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until
the starting aldehyde is consumed.

o Workup: Quench the reaction by slowly adding saturated NaHCOs solution. Transfer the
mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

o Causality: The basic bicarbonate solution neutralizes the acidic byproducts and any
remaining reducing agent.

« |solation: Combine the organic layers, wash with brine, dry over anhydrous MgSOQa, filter,
and concentrate under reduced pressure to yield the crude product.

o Causality: The brine wash removes residual water, and the drying agent removes all
traces of moisture before solvent evaporation.

« Purification: Purify the crude residue by flash column chromatography on silica gel using a
gradient elution system (e.g., 0-10% Methanol in DCM).
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o Causality: Chromatography separates the desired product from unreacted starting
materials and byproducts based on polarity.

» Final Validation (Validation Step 2): Collect the pure fractions (identified by TLC) and
concentrate under reduced pressure. Confirm the identity and purity of the final product
using *H NMR, 3C NMR, and high-resolution mass spectrometry (HRMS). The HRMS
should confirm the molecular weight of 233.35.

Applications in Medicinal Chemistry and Drug
Discovery

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is not an end-product drug but rather a valuable
scaffold and building block. Its utility stems from its distinct functional handles.

o Fragment-Based Drug Discovery (FBDD): The molecule can be used as a fragment for
screening against biological targets. The N-ethylpiperazine moiety is known to confer
solubility and can occupy specific pockets in protein active sites, particularly in GPCRs and
kinases.

e Combinatorial Chemistry: The primary amine of the benzylamine group is a perfect handle
for derivatization. It can be readily acylated, alkylated, or used in further reductive aminations
to build a library of related compounds for structure-activity relationship (SAR) studies.

» Linker Technology: In the development of PROTACSs or Antibody-Drug Conjugates (ADCS),
piperazine-containing linkers are frequently used. This molecule provides a foundational
structure that can be elaborated into more complex linker systems.

For example, the core structure is analogous to moieties found in antagonists for various
receptors. While direct biological activity data for this specific compound is scarce, its
substructures are present in numerous CNS-active and anti-proliferative agents. Researchers
can leverage this scaffold as a starting point for lead optimization campaigns, modifying the
ethyl group or the aromatic ring to fine-tune potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Outlook

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a chemical tool of significant value for drug
discovery and development professionals. With a definitive molecular weight of 233.35 g/mol

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1320382?utm_src=pdf-body
https://www.benchchem.com/product/b1320382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

and a structure featuring two highly versatile functional groups, it serves as an ideal starting
point for the synthesis of compound libraries and the exploration of novel chemical space. The
synthetic and purification protocols detailed herein provide a reliable framework for obtaining
high-purity material for such research endeavors. As the demand for novel chemical entities
continues to grow, the strategic application of well-characterized building blocks like this one
will remain paramount to the success of modern medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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